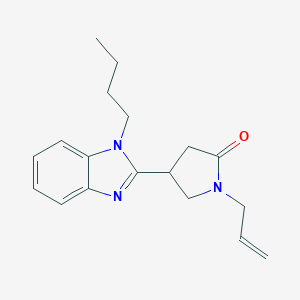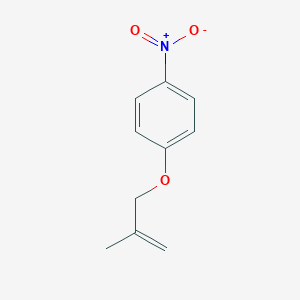
1-((2-Methylallyl)oxy)-4-nitrobenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzene ring, with the nitro group and the 2-methylallyl group attached at the 1 and 4 positions, respectively. The 2-methylallyl group would add some degree of asymmetry to the molecule .Chemical Reactions Analysis
The presence of the nitro group could make the compound susceptible to reduction reactions. The 2-methylallyl group might participate in reactions typical of alkenes, such as addition reactions .Applications De Recherche Scientifique
Nitrobenzene Derivatives in Environmental and Chemical Studies
Environmental Pollutant Treatment : A study conducted by Mantha et al. (2001) explored the use of zerovalent iron for reducing nitrobenzene to aniline in synthetic wastewater. This research might provide insights into the environmental applications of nitrobenzene derivatives in pollution treatment.
Catalytic Activities : Another study by Khenkin et al. (2005) highlighted the use of the H5PV2Mo10O40 polyoxometalate for the regioselective oxidation of nitrobenzene to 2-nitrophenol with oxygen. This suggests potential applications of nitrobenzene derivatives in catalysis and organic synthesis.
Photocatalytic Properties : Research by Wang et al. (2017) on the photoluminescent sensing of nitrobenzene indicates potential uses in detecting nitroaromatic species, which may extend to 1-((2-Methylallyl)oxy)-4-nitrobenzene.
Electrochemical Studies : The electrochemical reduction of nitrobenzene in various conditions, as investigated by Silvester et al. (2006), provides information on the reactivity of nitroaromatic compounds, relevant to understanding the properties of 1-((2-Methylallyl)oxy)-4-nitrobenzene.
Chemical Synthesis : The synthesis of various nitrobenzene derivatives for potential use in medical applications, as explored by Zhai Guang-xin (2006), demonstrates the role of these compounds in pharmaceutical research.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methylprop-2-enoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDFUXGEYPGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methylallyl)oxy)-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
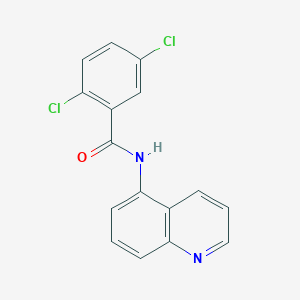
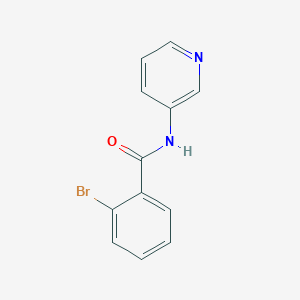
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

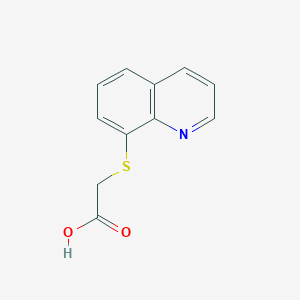
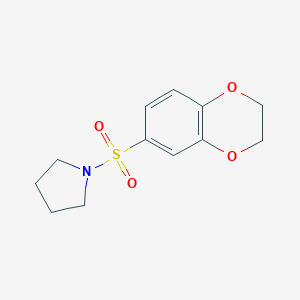


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
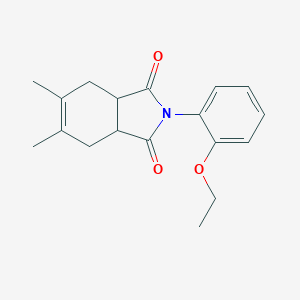
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
